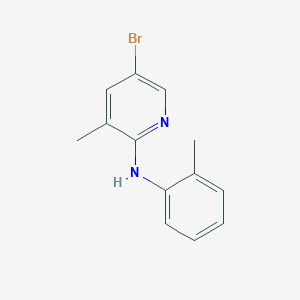

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine

CAS No.: 1220038-26-5

Cat. No.: VC3389175

Molecular Formula: C13H13BrN2

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220038-26-5 |

|---|---|

| Molecular Formula | C13H13BrN2 |

| Molecular Weight | 277.16 g/mol |

| IUPAC Name | 5-bromo-3-methyl-N-(2-methylphenyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C13H13BrN2/c1-9-5-3-4-6-12(9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) |

| Standard InChI Key | UILNQUQBCUPZKO-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC2=NC=C(C=C2C)Br |

| Canonical SMILES | CC1=CC=CC=C1NC2=NC=C(C=C2C)Br |

Introduction

5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine is a complex organic compound featuring a pyridine ring structure. It is characterized by its molecular formula and specific functional groups, which contribute to its chemical properties and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical characteristics, synthesis methods, and potential biological activities.

Chemical Characteristics

-

Molecular Weight: 277.16 g/mol

-

Rotatable Bond Count: 2

-

Exact Mass: 276.02621

-

Monoisotopic Mass: 276.02621

-

Hydrogen Bond Donor Count: 1

-

Hydrogen Bond Acceptor Count: 2

Synthesis Methods

The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This method is effective for creating a variety of pyridine-based compounds by coupling arylboronic acids with halogenated pyridines in the presence of palladium catalysts and suitable bases .

Suzuki Cross-Coupling Reaction

This reaction typically involves:

-

Starting Material: Halogenated pyridine derivatives (e.g., 5-bromo-2-methylpyridin-3-amine)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: Potassium phosphate (K3PO4)

-

Reaction Conditions: Aqueous or organic solvents under inert atmosphere

Potential Biological Activities

While specific biological activities of 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine are not extensively documented, pyridine derivatives generally exhibit a range of biological properties, including anti-inflammatory, antitumor, and neuroactive effects . The structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry.

Biological Activity of Similar Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | Contains bromine and methyl groups | Antitumor properties |

| 5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine | Features a pyridine ring instead of benzofuran | Potentially neuroactive |

| 3-Bromo-2-chloro-5-methylphenol | Halogenated phenol structure | Antimicrobial activity |

Research Findings and Future Directions

Research on pyridine derivatives often focuses on their synthesis and biological evaluation. For 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine, further studies are needed to explore its specific biological activities and potential applications. This could involve in vitro and in vivo assays to assess its efficacy and safety as a candidate for therapeutic use.

Future Research Directions

-

Biological Activity Assessment: Conduct detailed in vitro and in vivo studies to evaluate its anti-inflammatory, antitumor, or neuroactive properties.

-

Structure-Activity Relationship (SAR) Studies: Investigate how modifications to the compound's structure affect its biological activity.

-

Pharmacokinetic and Pharmacodynamic Analysis: Determine its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume